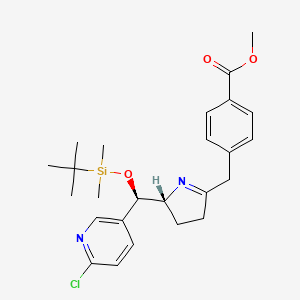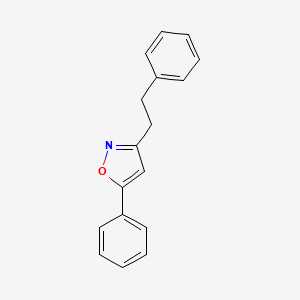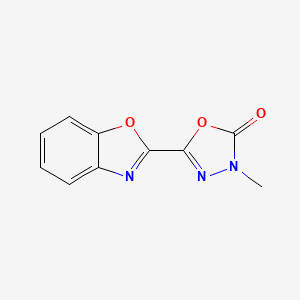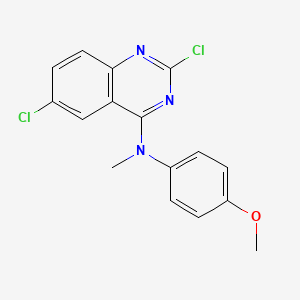
4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 4 position of the phenyl ring, and a methyl group attached to the nitrogen atom of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroquinazoline and 4-methoxyaniline.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where 4-methoxyaniline reacts with 2,6-dichloroquinazoline in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine may involve the following steps:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the final product in a pure form.
Quality Control: The final product undergoes rigorous quality control tests, including spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC) to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors for cancer treatment.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This mechanism makes it a potential candidate for the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)pyrimidinamine: Contains a pyrimidine ring instead of a quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)aniline: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the quinazoline ring, which imparts specific biological activity and makes it a valuable scaffold for drug development. Its ability to inhibit protein kinases distinguishes it from other similar compounds and highlights its potential in medicinal chemistry.
Properties
CAS No. |
827030-89-7 |
|---|---|
Molecular Formula |
C16H13Cl2N3O |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-9-10(17)3-8-14(13)19-16(18)20-15/h3-9H,1-2H3 |
InChI Key |
CIINIBVJXMGLHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


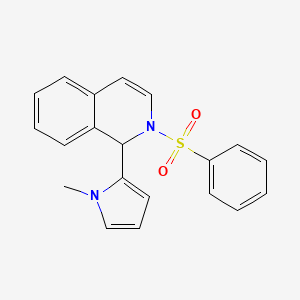

![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)

![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
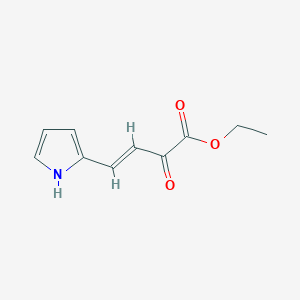

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
